Stereochemical Configuration vs. Racemate: Effect on Biological Recognition Potential
The (3S) enantiomer (CAS 1604328-01-9) possesses a defined (S)-absolute configuration at the β-carbon, as confirmed by its SMILES notation [C@@H](CC(N)=O)(N)C=1N=C(C)SC1 . In contrast, the commonly available racemic mixture 3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide (CAS 1596996-14-3) contains a 1:1 ratio of (3S)- and (3R)-enantiomers, with no net optical rotation . While exact specific rotation values for the (3S)-enantiomer are not disclosed in publicly available vendor documentation, the presence of a single stereoisomer versus a racemic mixture constitutes a binary differentiation that is critical for any stereospecific biological interaction. In medicinal chemistry programs targeting DGKζ, where the scaffold appears in patent claims [1], the use of a single enantiomer eliminates the confounding factor of the opposite enantiomer's potential off-target activity.
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single (3S)-enantiomer; defined absolute configuration (S) at C-3 |
| Comparator Or Baseline | Racemic 3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide (CAS 1596996-14-3): 1:1 mixture of (3S) and (3R) enantiomers; net optical rotation = 0° |
| Quantified Difference | 100% enantiomeric excess (target) vs. 0% enantiomeric excess (racemate) |
| Conditions | Chiral identity determined by SMILES stereodescriptor and CAS registry differentiation |
Why This Matters
For procurement decisions in stereospecific synthesis or chiral biological assays, the defined (3S)-enantiomer eliminates the 50% inactive or potentially interfering (3R)-isomer present in the racemate, improving assay interpretability and synthetic atom economy.
- [1] Schmees, N., Roehn, U., Kirchhoff, D., Petersen, K., & Grees, M. (2021). WO 2021/214019 A1 – Substituted aminothiazoles as DGKzeta inhibitors for immune activation. World Intellectual Property Organization. View Source
